molecular formula C27H31ClN2O6S B000362 Bepotastine besilate CAS No. 190786-44-8

Bepotastine besilate

Cat. No. B000362
M. Wt: 547.1 g/mol
InChI Key: UDGHXQPQKQPSBB-BOXHHOBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bepotastine Besilate is a non-sedative, highly selective histamine receptor antagonist with a stabilizing effect on mast cells. This antihistamine can prevent eosinophils from migrating to inflammatory tissues, thus reducing allergic inflammation. It is widely used and acts quickly and effectively against allergic reactions (Han, Xia, Sun, & Zou, 2021).

Synthesis Analysis

The synthesis of Bepotastine Besilate involves reacting piperidine with ethyl 4-bromobutyrate to obtain a compound, which is then hydrolyzed and finally obtained by salt formation with benzenesulfonic acid. An improved synthesis method has been documented, focusing on the preparation of the intermediate compound and the conversion to Bepotastine Besilate with a yield improvement, demonstrating the chemical synthesis's efficiency and potential for scale-up (Han et al., 2021).

Molecular Structure Analysis

Bepotastine's molecular structure includes a piperidine derivative linked to a butyric acid chain, which is crucial for its selective action on histamine receptors and mast cell stabilization. The structure is synthesized in a way that ensures high selectivity and efficacy in its antihistaminic action, though detailed molecular analysis specific to structure-function relationships is not directly addressed in the retrieved documents.

Chemical Reactions and Properties

The chemical properties of Bepotastine Besilate, such as its stability under various conditions and reactions with other chemicals, have been explored. It shows lability under photobasic conditions, leading to the formation of photodegradation products. The characterization of these products provides insights into the chemical stability and potential degradation pathways of Bepotastine Besilate (Singh et al., 2020).

Physical Properties Analysis

The physical properties of Bepotastine Besilate, such as solubility, stability, and formulation suitability for ophthalmic solutions, are critical for its application as a medication. While specific studies on the physical properties are not highlighted in the search results, its successful formulation into ophthalmic solutions indicates a thorough understanding and optimization of these properties in drug development.

Chemical Properties Analysis

Bepotastine Besilate's chemical properties, including its action as a histamine H1 receptor antagonist and effects on eosinophil activity, are foundational to its therapeutic use. It exhibits a stabilizing effect on mast cells and inhibits eosinophilic activity, showcasing its broad-spectrum activity against allergic responses (Torkildsen et al., 2010).

Scientific Research Applications

Brain Histamine H1 Receptor Occupancy

Bepotastine besilate, a second-generation antihistamine developed in Japan, demonstrates cerebral histamine H1 receptor occupancy (H1RO) of approximately 15% as measured by positron emission tomography (PET). This low H1RO aligns with its classification as a second-generation antihistamine and suggests its potential as a mildly or slightly sedative antihistamine in treating various allergic disorders (Tashiro et al., 2008).

Allergic Rhinitis Treatment

Bepotastine besilate is effective and well-tolerated in the treatment of allergic rhinitis. Clinical trials confirm its safety and effectiveness, particularly in patients without kidney or liver disease (Carrillo‐Martin et al., 2018).

Antiallergic Action on Keratinocytes

Bepotastine besilate suppresses the production of certain proinflammatory cytokines and the expression of CD54 in human epidermal keratinocytes, contributing to its antiallergic action (Kobayashi et al., 2008).

Pruritus Treatment

Bepotastine besilate is indicated for pruritus associated with allergic conjunctivitis and has been approved in Japan for managing pruritus related to allergic rhinitis and urticaria. Its multiple-acting antiallergic properties, including inhibition of eosinophil migration and various inflammatory mediators, make it a suitable treatment option (Bielory et al., 2013).

Ophthalmic Solution in Allergic Conjunctivitis

Bepotastine besilate ophthalmic solution shows effectiveness in treating ocular itching and conjunctival hyperemia in allergic conjunctivitis, demonstrating significant reductions in symptoms and good tolerability (Abelson et al., 2009).

Impact on P-Glycoprotein

Bepotastine besilate, as a substrate for P-glycoprotein, shows limited brain distribution, an aspect critical for its classification as a nonsedating, second-generation H1-antagonist. This property, along with high oral absorption and minimal effect on brain penetration, differentiates it from other similar antihistamines (Ohashi et al., 2006).

Future Directions

Bepotastine besilate has been extensively studied for its efficacy in treating allergic conditions. Future research may focus on exploring its potential uses in other medical conditions, improving its formulation for better patient compliance, and studying its long-term safety profile .

properties

IUPAC Name

benzenesulfonic acid;4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGHXQPQKQPSBB-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172577
Record name Bepotastine besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bepotastine besilate

CAS RN

190786-44-8
Record name Bepotastine besilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190786-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bepotastine besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190786448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bepotastine besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(S)-(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinbutanoico acido Benzenesulfonato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEPOTASTINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W18MO1QR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bepotastine besilate
Reactant of Route 2
Reactant of Route 2
Bepotastine besilate
Reactant of Route 3
Bepotastine besilate
Reactant of Route 4
Reactant of Route 4
Bepotastine besilate
Reactant of Route 5
Reactant of Route 5
Bepotastine besilate
Reactant of Route 6
Reactant of Route 6
Bepotastine besilate

Citations

For This Compound
700
Citations
L Bielory, S Duttachoudhury… - Expert opinion on …, 2013 - Taylor & Francis
… evening nasal itching and runny nose with bepotastine besilate 1.5% as compared to olopatadine hydrochloride 0.2% (p = 0.0001). Bepotastine besilate 1.5% was also noted to provide …
Number of citations: 15 www.tandfonline.com
…, Bepotastine Besilate Ophthalmic Solutions … - American journal of …, 2010 - Elsevier
… points for both bepotastine besilate ophthalmic solutions 1.0% … bepotastine besilate ophthalmic formulations only at the onset of action CAC test. CONCLUSIONS: Bepotastine besilate …
Number of citations: 45 www.sciencedirect.com
R Ohashi, Y Kamikozawa, M Sugiura, H Fukuda… - Drug metabolism and …, 2006 - ASPET
The antiallergic agent bepotastine besilate is a nonsedating, second-generation H1-antagonist with high oral absorption and negligible distribution into brain. To clarify the role of P-…
Number of citations: 51 dmd.aspetjournals.org
K Godse, N Kumari - Indian Journal of Drugs in Dermatology, 2017 - ijdd.in
… By reviewing the currently available literature, most of which is in Japanese, we conclude that bepotastine besilate which is now available in India seems to be a promising agent to …
Number of citations: 8 www.ijdd.in
CF McCabe, SE McCabe - Clinical Ophthalmology, 2012 - Taylor & Francis
… their allergic conjunctivitis with bepotastine besilate 1.5% over … Citation11 It has also been shown that bepotastine besilate 1.5… efficacy and comfort of both bepotastine besilate 1.5% and …
Number of citations: 33 www.tandfonline.com
…, Bepotastine Besilate Ophthalmic Solutions Clinical … - Clinical …, 2009 - Elsevier
… of oral bepotastine besilate in the treatment of allergic symptoms, bepotastine besilate is … Objective: The aim of this study was to assess the effects of bepotastine besilate ophthalmic …
Number of citations: 51 www.sciencedirect.com
KA Kim, JY Park - Clinical drug investigation, 2013 - Springer
… The results of the present study revealed that bepotastine besilate 10 mg (reference) and bepotastine salicylate 9.64 mg (test) formulations have comparable pharmacokinetic …
Number of citations: 5 link.springer.com
JI Williams, JA Gow, SM Klier, SL McCue… - … medical research and …, 2010 - Taylor & Francis
… the recent approval of a bepotastine besilate ophthalmic formulation in the United … bepotastine besilate originates exclusively from Japan and there is no approved bepotastine besilate …
Number of citations: 34 www.tandfonline.com
MT Bergmann, JI Williams, PJ Gomes - Clinical Ophthalmology, 2014 - Taylor & Francis
… Citation10 Bepotastine besilate is a dual-action agent, a … inflammatory actions of bepotastine besilate include inhibition of … Citation19 Oral formulations of bepotastine besilate have been …
Number of citations: 17 www.tandfonline.com
KH Cho, HG Choi - Drug development and industrial pharmacy, 2013 - Taylor & Francis
… the bepotastine besilate. Bepotastine salicylate was prepared by salt reaction like bepotastine besilate… were evaluated compared to the bepotastine besilate-loaded commercial product. …
Number of citations: 19 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.